molecular formula C7H4F4O B1332096 2-Fluoro-4-(trifluoromethyl)phenol CAS No. 77227-78-2

2-Fluoro-4-(trifluoromethyl)phenol

Cat. No. B1332096
CAS RN: 77227-78-2
M. Wt: 180.1 g/mol
InChI Key: WEUIJSDNBZVSNY-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has been the subject of various synthetic and characterization studies. It is a phenolic compound with a trifluoromethyl group and a fluorine atom as substituents on the aromatic ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves several strategies. For instance, the reaction of phenols with fluoro-2,4-dinitrobenzene catalyzed by triethylamine in dimethylformamide has been shown to be effective for the characterization of phenols, suggesting a potential pathway for synthesizing derivatives of 2-Fluoro-4-(trifluoromethyl)phenol . Additionally, the synthesis of novel fluorinated aromatic diamine monomers for polyimides indicates the utility of trifluoromethyl groups in the development of materials with desirable properties such as solubility in polar organic solvents and excellent thermal stability . The synthesis of soluble fluoro-polyimides also demonstrates the incorporation of trifluoromethyl groups into aromatic compounds, which can be achieved by coupling reactions followed by reduction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of a compound with a similar fluorinated aromatic framework was determined, revealing significant dihedral angles between the aromatic rings and the presence of intermolecular hydrogen bonding . This suggests that 2-Fluoro-4-(trifluoromethyl)phenol may also exhibit unique structural features due to the influence of the fluorine and trifluoromethyl substituents.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo a variety of chemical reactions. The fluorination of 4-alkyl-substituted phenols and aromatic ethers with electrophilic fluorinating reagents has been studied, resulting in ortho fluorination, addition-elimination processes, and ipso attack with release of alkyl groups . These reactions highlight the reactivity of the fluorine and trifluoromethyl groups in ortho positions on the aromatic ring, which is relevant to the chemical behavior of 2-Fluoro-4-(trifluoromethyl)phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and trifluoromethyl groups. For instance, the synthesis and characterization of a compound structurally related to 2-Fluoro-4-(trifluoromethyl)phenol revealed strong intermolecular hydrogen bonds and predicted applications in fluoro-containing materials due to the presence of alcoholic and phenolic hydroxyl groups . The solubility, thermal stability, and mechanical properties of fluorinated polyimides also underscore the impact of fluorinated groups on material properties .

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines, which can be synthesized using 2-Fluoro-4-(trifluoromethyl)phenol, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Pharmaceutical Industry

  • Summary of the Application: 2-Fluoro-4-(trifluoromethyl)phenol is used in the synthesis of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) .
  • Methods of Application or Experimental Procedures: The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine . The synthesis of Fluoxetine involves various chemical reactions.
  • Results or Outcomes: Fluoxetine is used as an anti-depressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Application in Crop Protection

  • Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 2-Fluoro-4-(trifluoromethyl)phenol, are used in the protection of crops from pests .
  • Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests. The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUIJSDNBZVSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335029
Record name 2-Fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)phenol

CAS RN

77227-78-2
Record name 2-Fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(trifluoromethyl)phenol
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